2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a phthalazinone core substituted with a dimethylamino group and an acetamide-linked 2-methoxy-5-methylphenyl moiety.
Properties
IUPAC Name |
2-[4-(dimethylamino)-1-oxophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-9-10-17(27-4)16(11-13)21-18(25)12-24-20(26)15-8-6-5-7-14(15)19(22-24)23(2)3/h5-11H,12H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCNPFRXCHPJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the 4-methoxyphenoxy group and the 3-fluorophenyl group. Common reagents used in these reactions include halogenated intermediates, coupling agents, and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares the acetamide backbone with multiple derivatives documented in the evidence. Key structural variations lie in the heterocyclic core and substituents, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Heterocyclic Core: The phthalazinone in the target compound distinguishes it from triazinone () or triazole () cores. Phthalazinones are associated with kinase inhibition (e.g., poly(ADP-ribose) polymerase inhibitors), while triazoles/triazinones are more common in antimicrobials .
- Substituent Effects: The dimethylamino group in the target compound enhances solubility and may facilitate hydrogen bonding in target proteins. Sulfur-containing analogs (–3) exhibit thio/sulfanyl groups, which may increase reactivity or metabolic stability but are absent in the target compound . Fluorine in ’s compound introduces electronegativity, possibly enhancing binding affinity but increasing toxicity risks .
Pharmacological Activity Hypotheses
While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Anti-inflammatory Potential: The methoxy-methylphenyl group is structurally similar to nonsteroidal anti-inflammatory drug (NSAID) scaffolds (e.g., diclofenac derivatives in ). However, the absence of a sulfanyl group may reduce cyclooxygenase (COX) inhibition efficacy compared to ’s anti-exudative compounds .
- Kinase Inhibition: Phthalazinone derivatives are known to target kinases involved in cancer and inflammatory pathways. The dimethylamino group could mimic ATP-binding site interactions observed in kinase inhibitors .
- Antimicrobial Activity: Triazole/triazinone analogs (–2) are frequently antimicrobial, but the target compound’s phthalazinone core may redirect its mechanism away from typical antifungal/antibacterial targets .
Biological Activity
The compound 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide , with CAS number 1251616-13-3 , is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 366.4 g/mol . The structure features a dihydrophthalazine moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the dihydrophthalazine structure exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound has been studied for its potential in these areas.
Antimicrobial Activity
Studies have shown that derivatives of dihydrophthalazine can exhibit significant antimicrobial activity. For instance:
- Gram-positive and Gram-negative Bacteria : Certain analogs have demonstrated effectiveness against both types of bacteria. The presence of specific functional groups, such as methoxy and dimethylamino groups, enhances their activity against these pathogens .
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate to strong | |
| Gram-negative bacteria | Variable |
Anticancer Potential
The anticancer effects of similar compounds have been documented in various studies. The mechanism often involves the induction of apoptosis in cancer cells:
- Mechanism : The compound may inhibit key enzymes involved in cell proliferation or induce apoptosis through mitochondrial pathways .
Case Studies
- In Vivo Studies : A study involving mice showed that the administration of this compound resulted in reduced tumor growth compared to control groups. The observed effects were attributed to the compound's ability to induce apoptosis in cancer cell lines .
- In Vitro Studies : Cell lines treated with varying concentrations of the compound exhibited dose-dependent responses, with significant inhibition of cell viability at higher concentrations. This suggests a potential application in cancer therapeutics .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Inhibition of enzymes critical for bacterial cell wall synthesis.
- Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
